"synthesis and characterization of Methyl 3-ethyl-4-hydroxybenzoate"
"synthesis and characterization of Methyl 3-ethyl-4-hydroxybenzoate"
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethyl-4-hydroxybenzoate
Introduction: Contextualizing Methyl 3-ethyl-4-hydroxybenzoate
Methyl 3-ethyl-4-hydroxybenzoate is a substituted aromatic ester, belonging to the broader class of compounds known as parabens, which are esters of p-hydroxybenzoic acid. While classic parabens like methylparaben and ethylparaben are widely recognized for their efficacy as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products, the introduction of an ethyl group at the C-3 position of the benzene ring modifies the molecule's physicochemical properties.[1] This alteration can influence its solubility, lipophilicity, and potentially its biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science.
This guide provides a comprehensive overview of a robust laboratory-scale synthesis and the subsequent analytical characterization of Methyl 3-ethyl-4-hydroxybenzoate. The methodologies described are grounded in fundamental principles of organic chemistry and are designed to ensure both high yield and verifiable purity, meeting the rigorous standards of drug development and scientific research.
Part 1: Synthesis via Fischer-Speier Esterification
The most direct and classical approach for synthesizing Methyl 3-ethyl-4-hydroxybenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-ethyl-4-hydroxybenzoic acid) with an alcohol (methanol). The use of an excess of methanol not only serves as the reacting nucleophile but also as the solvent, driving the reaction equilibrium toward the formation of the desired ester product in accordance with Le Châtelier's principle.
Causality of Experimental Design: The selection of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon. This activation renders the carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier and to accelerate the attainment of equilibrium.
Experimental Protocol: Synthesis
Materials:
-
3-ethyl-4-hydroxybenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 5-10% of the carboxylic acid's molar equivalent) to the methanolic solution. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Quenching and Neutralization: After cooling the mixture to room temperature, pour it into a beaker containing cold deionized water. This will precipitate the crude product. Cautiously neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step also deprotonates any unreacted carboxylic acid, rendering it water-soluble.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 3-ethyl-4-hydroxybenzoate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as a pure crystalline solid.
Synthesis Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized Methyl 3-ethyl-4-hydroxybenzoate is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural confirmation and a quantitative measure of purity.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (Proton NMR): Provides information about the chemical environment of each proton. For Methyl 3-ethyl-4-hydroxybenzoate, the expected spectrum in a solvent like CDCl₃ would show:
-
A triplet at ~1.2 ppm (3H), corresponding to the methyl protons of the ethyl group.
-
A quartet at ~2.7 ppm (2H), for the methylene protons of the ethyl group, coupled to the adjacent methyl group.
-
A singlet at ~3.9 ppm (3H), representing the methyl ester protons.
-
A singlet (broad) at ~5-6 ppm (1H), for the phenolic hydroxyl proton. Its chemical shift can vary and it may exchange with D₂O.
-
A set of aromatic protons in the ~6.8-7.8 ppm region. Specifically, a doublet at ~6.9 ppm (1H, H-5), a doublet of doublets at ~7.8 ppm (1H, H-6), and a doublet at ~7.8 ppm (1H, H-2).
-
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments.
-
Aliphatic carbons of the ethyl group (~15 ppm and ~23 ppm).
-
The methyl ester carbon (~52 ppm).
-
Aromatic carbons (~115-160 ppm).
-
The ester carbonyl carbon, which is highly deshielded (~167 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.[2]
-
C=O Stretch: A strong, sharp absorption band around 1720-1680 cm⁻¹, indicative of the ester carbonyl group.[3] Conjugation with the aromatic ring typically shifts this peak to a lower wavenumber.
-
C=C Stretches: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.[3]
-
C-O Stretches: Two distinct C-O stretching bands are expected: one for the aryl-O bond of the phenol and another for the ester C-O bonds, typically found in the 1300-1000 cm⁻¹ range.[3]
3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The molecular weight of Methyl 3-ethyl-4-hydroxybenzoate (C₁₀H₁₂O₃) is 180.20 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 180.
-
Fragmentation Patterns: Common fragmentation pathways for benzoate esters include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 149, or the loss of the entire methoxycarbonyl group (•COOCH₃) leading to a fragment at m/z = 121.[4][5][6]
Summary of Expected Characterization Data
| Technique | Feature | Expected Result |
| ¹H NMR | Ethyl (CH₃) | ~1.2 ppm (triplet, 3H) |
| Ethyl (CH₂) | ~2.7 ppm (quartet, 2H) | |
| Ester (OCH₃) | ~3.9 ppm (singlet, 3H) | |
| Phenol (OH) | ~5-6 ppm (broad singlet, 1H) | |
| Aromatic (Ar-H) | ~6.8-7.8 ppm (multiplet, 3H) | |
| ¹³C NMR | Carbonyl (C=O) | ~167 ppm |
| Aromatic (Ar-C) | ~115-160 ppm | |
| Ester (OCH₃) | ~52 ppm | |
| Ethyl (CH₂CH₃) | ~15 ppm and ~23 ppm | |
| FT-IR | O-H Stretch | Broad, 3500-3200 cm⁻¹ |
| C=O Stretch | Strong, sharp, ~1720-1680 cm⁻¹ | |
| C-O Stretch | Strong, 1300-1000 cm⁻¹ | |
| MS | Molecular Ion [M]⁺ | m/z = 180 |
| Fragment [M - OCH₃]⁺ | m/z = 149 | |
| Fragment [M - COOCH₃]⁺ | m/z = 121 | |
| Physical | Melting Point | A sharp, defined range indicative of high purity. |
| Appearance | White to off-white crystalline solid. |
Characterization Workflow Diagram
Caption: Post-Synthesis Characterization Workflow.
References
-
brainly.com. (2024-03-12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]
-
ElectronicsAndBooks. (2011-10-17). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
-
ResearchGate. Mass spectrum of methyl benzoate (at distance 0.5 m), detected at (RT) 1.12 min.. [Link]
-
Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]
-
Restek. Methyl benzoate. [Link]
-
brainly.com. (2022-12-06). Provide the IR spectrum analysis for methyl benzoate.. [Link]
-
The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
-
MassBank. methyl benzoate. [Link]
-
Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
-
ResearchGate. a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... [Link]
-
The Royal Society of Chemistry. 4. [Link]
-
National Institutes of Health. Ethylparaben | C9H10O3 | CID 8434 - PubChem. [Link]
-
ResearchGate. (2025-08-06). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
AOBChem. Methyl 3-ethyl-4-hydroxybenzoate. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]
-
National Institutes of Health. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC. [Link]
- Google Patents.
- Google Patents.
-
MySkinRecipes. 4-Ethyl-3-hydroxybenzoic acid. [Link]
-
Indo American Journal of Pharmaceutical Research. (2024-06-30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
Sources
- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]

